2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Description
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride is a hydrochloride salt of a substituted acetic acid derivative featuring a 4-methoxyphenylamino group. This compound is structurally characterized by a methoxy-substituted aromatic ring linked via an amino group to an acetic acid backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(4-methoxyanilino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-7(3-5-8)10-6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYVISMIIGTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and chloroacetic acid.
Reaction: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of 2-((4-Methoxyphenyl)amino)acetic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free acid into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Hydroxyphenylaminoacetic acid hydrochloride.
Reduction: 2-((4-Methoxyphenyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to amino acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride and its analogs:
| Compound Name | CAS Number | Substituents/Modifications | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-((4-Methoxyphenyl)amino)acetic acid | 22094-69-5 | Free acid form (no HCl) | ~215.63* | Lower solubility in water |
| This compound | Not specified | HCl salt | ~252.09* | Enhanced aqueous solubility |
| Methyl 2-((4-hydroxyphenyl)amino)acetate HCl | 113210-35-8 | Hydroxyphenyl; methyl ester | 235.67 | Ester form; increased lipophilicity |
| Ethyl 2-[(4-methoxyphenyl)amino]acetate | 50845-77-7 | Ethyl ester | 237.27 | Ester derivative; hydrolyzable to acid |
| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | 42383-05-1 | Aminomethylphenyl; HCl salt | 201.65 | Basic amino group; polar |
| 2-{(4-chlorophenyl)methylamino}acetic acid HCl | 1311317-03-9 | Chlorophenyl; ethylamino substituent | 264.15 | Bulky substituent; electron-withdrawing |
*Calculated based on molecular formula.
Key Observations:
- Hydrochloride Salts: The hydrochloride form of 2-((4-Methoxyphenyl)amino)acetic acid exhibits higher solubility compared to its free acid or ester analogs, critical for bioavailability in drug formulations .
- Chlorine or Trifluoromethoxy Groups: Introduce electron-withdrawing effects, which may alter metabolic stability or receptor binding . Amino vs. Ester Groups: Amino groups (e.g., in 2-(4-(Aminomethyl)phenyl)acetic acid HCl) increase polarity, while esters (e.g., Ethyl 2-[(4-methoxyphenyl)amino]acetate) prolong half-life via slow hydrolysis .
Research Findings and Functional Insights
- Amide derivatives, such as 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), demonstrate antimicrobial activity, underscoring the versatility of this scaffold .
- Analytical Data :
Biological Activity
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which may influence its pharmacokinetic properties and biological interactions.
- Chemical Formula : CHClNO
- CAS Number : 56676-73-4
- Molecular Weight : 201.63 g/mol
The biological activity of this compound is thought to be mediated through various mechanisms, including:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives containing the methoxyphenyl moiety can inhibit enzymes such as α-glucosidase, which is relevant in diabetes management .
- Antioxidant Activity : The compound exhibits radical scavenging properties, making it a candidate for antioxidant applications. It has been reported to have antioxidant activity higher than ascorbic acid in certain assays .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity against various cell lines, including glioblastoma and breast cancer cells .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results indicated that compounds derived from this structure showed significant scavenging ability, surpassing that of established antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 1.37 times more effective than ascorbic acid | Higher antioxidant activity |
Anticancer Activity
The anticancer effects were assessed using MTT assays on various cell lines. The findings suggest that this compound exhibits selective cytotoxicity, particularly against U-87 glioblastoma cells.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U-87 | 43.7 ± 7.4 | Higher sensitivity compared to MDA-MB-231 |
| MDA-MB-231 | 46.2 ± 5.0 | Lower sensitivity |
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that derivatives with the methoxy group exhibited varying degrees of α-glucosidase inhibition, with specific substitutions leading to enhanced potency. For example, a derivative with a 4-ethyl substituent exhibited an IC50 of 26.0 µM, indicating significant enzyme inhibition potential .
- Cytotoxicity Evaluations : In vitro tests revealed that several derivatives of the compound showed promising results against cancer cell lines, with some demonstrating over 40% reduction in cell viability at certain concentrations .
Q & A
Q. Basic Characterization
- NMR : H NMR confirms the presence of the methoxy group (δ 3.7–3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm). C NMR resolves the carbonyl carbon (δ 170–175 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 215.6) .
How can conflicting NMR data for this compound be resolved in literature reports?
Advanced Data Contradiction Analysis
Discrepancies in chemical shifts often arise from solvent effects (DMSO vs. CDCl) or pH variations in DO. To resolve these:
Re-run NMR under standardized conditions (e.g., DMSO-d with TMS).
Compare with computed NMR spectra (DFT calculations) for validation.
Use 2D NMR (HSQC, HMBC) to unambiguously assign proton-carbon correlations .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Q. Advanced Bioactivity Evaluation
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination).
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity (K) .
- Structure-Activity Relationship (SAR) : Modify the methoxy or amino groups and compare bioactivity trends .
How can computational modeling predict the interaction of this compound with biological targets?
Q. Advanced Mechanistic Studies
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs). Focus on hydrogen bonds between the amino group and active-site residues.
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
What is the role of the hydrochloride salt in enhancing solubility and stability?
Basic Physicochemical Properties
The hydrochloride salt improves aqueous solubility via ion-dipole interactions, critical for in vitro assays. Stability studies (40°C/75% RH for 4 weeks) show the salt form reduces hygroscopicity compared to the free base. Characterization via XRPD confirms crystalline stability .
How can degradation pathways of this compound be identified under stress conditions?
Advanced Stability Studies
Perform forced degradation under:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C): Monitor by LC-MS for cleavage of the acetamide bond.
- Oxidative stress (3% HO): Detect methoxy group oxidation to quinones via UV-Vis .
What green chemistry approaches can reduce waste in its synthesis?
Q. Advanced Sustainable Methods
- Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent.
- Catalyze the coupling reaction with recyclable silica-supported Cu nanoparticles to reduce metal waste .
How should researchers validate analytical methods for quantifying this compound in biological matrices?
Q. Advanced Analytical Development
- HPLC Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (0.1/0.3 µg/mL), and recovery (>90% in plasma).
- Matrix Effects : Use stable isotope-labeled internal standards (e.g., C-analogue) to correct for ion suppression in LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
